5-Bromo-3-(chloromethyl)isoxazole
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Overview
Description
5-Bromo-3-(chloromethyl)isoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(chloromethyl)isoxazole typically involves the reaction of 1,1-dibromoformaldoxime with 3-chloropropyne. This reaction proceeds under specific conditions to yield the desired product . Another method involves the use of α-acetylenic γ-hydroxyaldehydes and hydroxylamine, which can be catalyzed by various agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-(chloromethyl)isoxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cycloaddition Reactions: Isoxazole rings can participate in cycloaddition reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation.
Reducing Agents: Such as lithium aluminum hydride for reduction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various functionalized isoxazoles, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
5-Bromo-3-(chloromethyl)isoxazole has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including potential anticancer and anti-inflammatory agents.
Biology: The compound can be used in the study of enzyme inhibitors and receptor modulators.
Materials Science: It is used in the development of advanced materials with specific electronic and optical properties.
Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-3-(chloromethyl)isoxazole involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of various enzymes and receptors. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Bromo-3-(chloromethyl)isoxazole include:
- 3,5-Dibromo-4-chloromethylisoxazole
- 3-Chloro-5-bromomethylisoxazole
- 5-Chloro-3-(bromomethyl)isoxazole
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-bromo-3-(chloromethyl)-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrClNO/c5-4-1-3(2-6)7-8-4/h1H,2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGHXOFQEGJBYAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1CCl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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